Benzyl 4-methoxybenzene-1-carbodithioate
Overview
Description
Benzyl 4-methoxybenzene-1-carbodithioate: is an organic compound that belongs to the class of dithiocarbonates It is characterized by the presence of a benzyl group attached to a 4-methoxybenzene ring through a carbodithioate linkage
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 4-methoxybenzene-1-carbodithioate typically involves the reaction of 4-methoxybenzene-1-carbodithioic acid with benzyl chloride. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the carbodithioate ester. The reaction conditions often include refluxing the reactants in an appropriate solvent like ethanol or acetone to ensure complete conversion.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, and the reaction is typically conducted in large reactors with controlled temperature and pressure conditions to optimize yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Benzyl 4-methoxybenzene-1-carbodithioate can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones depending on the oxidizing agent used.
Reduction: Reduction of this compound can yield thiols or other reduced sulfur-containing species.
Substitution: The compound can participate in nucleophilic substitution reactions where the benzyl group or the methoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, or halides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, reduced sulfur species.
Substitution: Various substituted benzyl or methoxy derivatives.
Scientific Research Applications
Chemistry: Benzyl 4-methoxybenzene-1-carbodithioate is used as a reagent in organic synthesis, particularly in the preparation of polymers through controlled radical polymerization techniques such as reversible addition-fragmentation chain transfer (RAFT) polymerization.
Biology and Medicine: While specific biological applications are less common, derivatives of this compound may be explored for their potential biological activity or as intermediates in the synthesis of biologically active molecules.
Industry: In the industrial sector, this compound is utilized in the production of specialty polymers and materials with specific properties, such as enhanced thermal stability or unique mechanical characteristics.
Mechanism of Action
The mechanism of action of Benzyl 4-methoxybenzene-1-carbodithioate in polymerization involves its role as a chain transfer agent in RAFT polymerization. The compound facilitates the controlled growth of polymer chains by reversibly transferring the growing radical to the carbodithioate group, thereby regulating the polymerization process and resulting in polymers with well-defined molecular weights and narrow molecular weight distributions.
Comparison with Similar Compounds
- Benzyl 1H-pyrrole-1-carbodithioate
- Cyanomethyl (3,5-dimethyl-1H-pyrazole)-carbodithioate
- Potassium 5-bromo-1H-indole-1-carbodithioate
Comparison: Benzyl 4-methoxybenzene-1-carbodithioate is unique due to the presence of the 4-methoxybenzene ring, which imparts specific electronic and steric properties that influence its reactivity and applications. Compared to similar compounds, it may offer distinct advantages in terms of polymerization control and the properties of the resulting polymers.
Properties
IUPAC Name |
benzyl 4-methoxybenzenecarbodithioate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14OS2/c1-16-14-9-7-13(8-10-14)15(17)18-11-12-5-3-2-4-6-12/h2-10H,11H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUCLOHJRGXEOGH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=S)SCC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14OS2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90538226 | |
Record name | Benzyl 4-methoxybenzene-1-carbodithioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90538226 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
93198-47-1 | |
Record name | Benzyl 4-methoxybenzene-1-carbodithioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90538226 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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